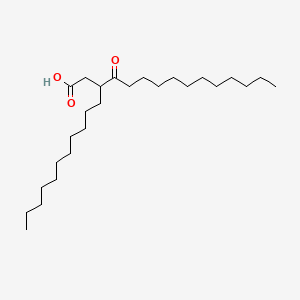
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-bis(difluoromethoxy)benzene. This can be achieved through the reaction of 3,5-dihydroxybenzene with difluoromethyl ether in the presence of a base such as potassium carbonate.
Chlorination: The next step involves the chlorination of the prepared 3,5-bis(difluoromethoxy)benzene using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ketone Formation: Finally, the chlorinated intermediate undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学研究应用
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial applications.
作用机制
The mechanism of action of 1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The chlorine atom and ketone group can participate in various biochemical reactions, leading to the modulation of cellular processes and pathways.
相似化合物的比较
Similar Compounds
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: Similar structure with trifluoromethoxy groups instead of difluoromethoxy groups.
1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains trifluoromethyl groups instead of difluoromethoxy groups.
Uniqueness
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate for various applications.
属性
分子式 |
C11H9ClF4O3 |
|---|---|
分子量 |
300.63 g/mol |
IUPAC 名称 |
1-[3,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)6-2-7(18-10(13)14)4-8(3-6)19-11(15)16/h2-4,9-11H,1H3 |
InChI 键 |
ZQDHGSABERAEKD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC(F)F)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)





